2-Nitrocyclohexanone
Overview
Description
2-Nitrocyclohexanone is a chemical compound with varied applications in organic synthesis and chemical research. It serves as an intermediate in the synthesis of other compounds and has been studied for its chemical reactions, properties, and potential in synthetic organic chemistry.
Synthesis Analysis
The synthesis of 2-nitrocyclohexanone involves various methods, including the nitration of cyclohexanone with highly concentrated nitric acid, leading to the formation of 2-nitrocyclohexanone as an intermediate in the synthesis of caprolactam and a short-lived intermediate in the large-scale production of adipic acid from cyclohexanol and concentrated nitric acid (Fischer & Weitz, 1979). Organocatalytic cascade reactions have also been developed to synthesize products from 2-nitrocyclohexanone with good yields and excellent enantioselectivities, suggesting a versatile approach to its chemical manipulation (Xuan, Chen, & Yan, 2014).
Molecular Structure Analysis
The molecular structure of 2-nitrocyclohexanone has been elucidated through various studies, including crystallography and spectroscopic analysis, which provide insight into its chemical behavior and reactivity. The structure influences its reactivity in synthetic applications, highlighting the importance of understanding its molecular framework for chemical synthesis.
Chemical Reactions and Properties
2-Nitrocyclohexanone undergoes a variety of chemical reactions, including keto-enol tautomerization, which has been extensively studied to understand its behavior in different solvents and under various conditions (Angelini et al., 2008). Its reactions with nucleophiles to form highly functionalized intermediates have been explored for the synthesis of complex organic molecules, demonstrating its utility as a versatile synthetic intermediate (Vankar, Bava, & Kumaravel, 1991).
Physical Properties Analysis
The physical properties of 2-nitrocyclohexanone, such as its solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. These properties are influenced by its molecular structure and contribute to its behavior in chemical reactions.
Chemical Properties Analysis
The chemical properties of 2-nitrocyclohexanone, including its reactivity with various chemical reagents, stability under different conditions, and catalytic behavior in synthetic applications, are central to its utility in organic chemistry. Studies have shown its application in organocatalytic reactions, providing pathways to enantioselective synthesis and demonstrating its potential in the development of new synthetic methodologies (Hoashi, Yabuta, & Takemoto, 2004).
Scientific Research Applications
Tautomerization Studies
- Scientific Field: Physical Chemistry
- Summary of Application: The tautomerization rates of 2-Nitrocyclohexanone (2-NCH) have been studied spectrophotometrically in several organic aprotic solvents and their binary mixtures .
- Methods of Application: The tautomerization rates were studied using spectrophotometric methods in various solvents .
- Results or Outcomes: The study provided insights into the tautomerization rates of 2-NCH in different solvents .
Synthesis of Norketamine
- Scientific Field: Organic Chemistry
- Summary of Application: 2-(2-chlorophenyl)-2-nitrocyclohexanone is a precursor to the synthesis of Norketamine . Norketamine has similar pharmacological effects to ketamine and phencyclidine but is not regulated in many countries .
- Methods of Application: A new continuous-flow process is presented for the synthesis of the pharmaceutical intermediate norketamine . This involves the α-bromination of a ketone, an imination/rearrangement sequence with liquid ammonia, and a thermally induced α-iminol rearrangement .
- Results or Outcomes: The approach is high yielding and provides several processing advantages including the reduction of many of the hazards conventionally associated with this route, particularly in the handling of liquid bromine, hydrogen bromide gas, and liquid ammonia .
Safety And Hazards
properties
IUPAC Name |
2-nitrocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNILIWUUKKNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334589 | |
Record name | 2-Nitrocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrocyclohexanone | |
CAS RN |
4883-67-4 | |
Record name | 2-Nitrocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrocyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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